[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol
Description
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol is a pyrimidine derivative featuring a pyrrolidine ring substituted with a hydroxymethyl group at the 3-position and a 6-chloro-2-methylpyrimidin-4-yl moiety at the 1-position. The chloro and methyl substituents on the pyrimidine ring influence its electronic properties, while the pyrrolidinemethanol group contributes to its stereochemical complexity .
Properties
IUPAC Name |
[1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-12-9(11)4-10(13-7)14-3-2-8(5-14)6-15/h4,8,15H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNZXKVYLXAURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 4,6-Dichloro-2-methylpyrimidine with Pyrrolidin-3-ylmethanol Derivatives
The most common and efficient method for preparing [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol involves the nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-2-methylpyrimidine with a pyrrolidin-3-ylmethanol or its derivative under basic conditions.
- Starting materials: 4,6-dichloro-2-methylpyrimidine and (R)- or (S)-pyrrolidin-3-ylmethanol hydrochloride salt.
- Solvent: Acetonitrile (MeCN) is preferred for its polarity and ability to dissolve both reactants.
- Base: Triethylamine (TEA) is commonly used to neutralize the hydrochloride salt and facilitate nucleophilic attack.
- Temperature: Reaction is typically conducted at elevated temperatures, around 80 °C.
- Time: Reaction times range from 12 to 24 hours to ensure complete conversion.
- Atmosphere: Nitrogen or inert atmosphere to prevent oxidation or moisture interference.
- Purification: After reaction completion, the mixture is concentrated under reduced pressure and purified by flash chromatography using silica gel columns with solvent gradients (e.g., ethyl acetate/hexanes).
$$
\text{4,6-dichloro-2-methylpyrimidine} + \text{pyrrolidin-3-ylmethanol} \xrightarrow[\text{TEA}]{\text{MeCN}, 80^\circ C} [1-(6-\text{Chloro-2-methylpyrimidin-4-yl})\text{pyrrolidin-3-yl}] \text{methanol}
$$
Yields: High yields reported, typically around 90% or greater.
This method is exemplified in the synthesis of related compounds in medicinal chemistry research, where the selective substitution occurs at the 4-position of the pyrimidine ring, leaving the 6-chloro substituent intact for further functionalization if needed.
Preparation of Pyrrolidin-3-ylmethanol Intermediate
The pyrrolidin-3-ylmethanol intermediate can be prepared via catalytic hydrogenation or reduction of pyrroline derivatives:
- Starting material: 2-methylpyrroline.
- Catalyst: Platinum-based catalysts such as platinum (IV) oxide or 5% Pt on carbon.
- Solvent: Alcohol mixtures, typically ethanol and methanol in a 2:1 to 3:1 volume ratio.
- Conditions: Ambient temperature hydrogenation under hydrogen atmosphere.
- Work-up: Catalyst removal by filtration, isolation of the product as L-tartrate salt to ensure optical purity.
- Optical purity: Achieved at least 50% enantiomeric excess (ee), with further purification steps possible.
This method provides a scalable and safe route to chiral pyrrolidine derivatives used in the subsequent coupling step with the pyrimidine moiety.
Alternative Synthetic Approaches and Notes
- Use of polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidinone (NMP), or pyridine can be employed to improve solubility and reaction rates.
- The reaction is often performed under nitrogen atmosphere to prevent moisture and oxygen interference.
- Post-reaction, the organic phase is washed with brine (e.g., 25% NaCl solution) to remove aqueous impurities.
- Drying agents such as sodium sulfate (Na2SO4) are used before solvent removal.
- Concentration under reduced pressure affords the crude product, which is purified by chromatography.
- The presence of the 6-chloro substituent is crucial for biological activity and selective further derivatization.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Preparation of pyrrolidin-3-ylmethanol | Hydrogenation of 2-methylpyrroline with 5% Pt-C | Ethanol/Methanol (2:1) | Ambient | Several hours | >50% ee | Catalyst removal by filtration |
| Coupling with 4,6-dichloro-2-methylpyrimidine | Nucleophilic substitution with TEA base | Acetonitrile (MeCN) | 80 °C | 12–24 hours | ~90% | Purification by flash chromatography |
| Work-up and purification | Brine wash, drying over Na2SO4, chromatography | Various (EtOAc/Hexanes) | Room temperature | N/A | N/A | Removal of impurities and isolation |
Research Findings and Optimization
- The choice of solvent and base significantly influences the reaction rate and yield. Acetonitrile with triethylamine is optimal for the nucleophilic aromatic substitution.
- Elevated temperature (80 °C) accelerates the substitution without decomposing sensitive groups.
- The optical purity of the pyrrolidine intermediate affects the stereochemistry of the final product, important for biological activity.
- Purification by automated flash chromatography ensures high purity and reproducibility.
- The 6-chloro substituent remains intact under these reaction conditions, allowing for selective functionalization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to bind to DNA or RNA, thereby inhibiting their function. Additionally, the compound can interact with protein targets, modulating their activity through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Pyridine vs. Pyrimidine Derivatives
The compound is structurally closest to pyridine-based analogs, such as (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (CAS: 1627607-88-8, Molecular Weight: 535.98). While both share the pyrrolidinemethanol backbone, the pyridine ring in the latter is substituted with fluorine at the 6-position instead of chlorine. Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability compared to chlorine, but chlorine’s bulkier nature could improve binding affinity in hydrophobic environments .
Another analog, (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol (CAS: 1138444-02-6, C₁₀H₁₂BrN₃O₃, M.W. 302.13), introduces bromine and nitro groups. Bromine’s polarizability may increase intermolecular interactions, while the nitro group could confer redox activity, making this compound more reactive than the target molecule .
Substituent Effects on Pyrimidine Rings
The target compound’s pyrimidine ring distinguishes it from pyridine derivatives. For example, 1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride (CAS: Not provided, Empirical Formula: C₁₃H₂₁ClN₄OS) replaces the hydroxymethyl group with an amine and introduces ethoxy and methylsulfanyl substituents. The ethoxy group enhances solubility in polar solvents, while methylsulfanyl may increase lipophilicity. The absence of a hydroxymethyl group in this analog reduces hydrogen-bonding capacity compared to the target compound .
Protective Group Variations
Compounds like (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol (CAS: Not provided, Molecular Formula: C₁₈H₂₈FN₃O₂Si) feature a tert-butyldimethylsilyl (TBS) protective group on the hydroxymethyl moiety. The TBS group improves stability during synthetic processes but requires additional deprotection steps for functionalization. In contrast, the unprotected hydroxymethyl group in the target compound allows direct derivatization, streamlining synthesis .
Key Structural and Functional Differences
Implications for Research and Development
- Medicinal Chemistry : The chloro and methyl groups on the pyrimidine ring may enhance target selectivity in kinase inhibitors, while the hydroxymethyl group offers a site for prodrug development .
- Materials Science : Compared to fluorine-substituted analogs, the target compound’s chlorine atom could improve thermal stability in polymer matrices .
- Limitations : The absence of protective groups may limit its use in harsh reaction conditions, necessitating further optimization .
Biological Activity
The compound [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The molecular formula for [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol is . The synthesis typically involves several steps, including the formation of the pyrimidine ring through condensation reactions, followed by electrophilic substitutions to introduce chloro and methyl groups. The pyrrolidine ring is synthesized via cyclization reactions, culminating in the attachment of the methanol group.
The biological activity of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol can be attributed to its structural similarity to nucleobases, allowing it to interact with nucleic acids (DNA/RNA) and proteins. It exhibits potential enzyme inhibition and receptor binding capabilities, which are critical in modulating various biological pathways.
Pharmacological Properties
Research indicates that compounds containing pyrimidine and pyrrolidine moieties often exhibit a range of pharmacological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.
- Antimicrobial Properties : Similar derivatives have been evaluated for their ability to combat bacterial and fungal infections.
- Anti-inflammatory Effects : Certain studies suggest that it may reduce inflammation markers in vitro .
Comparative Studies
To understand the efficacy of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol, it is essential to compare it with related compounds:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| [2-(4-Chlorophenyl)pyrimidin-4-yl]methanol | Structure | 45.69 | Anticancer |
| [4-(2-Methylpyrimidin-4-yl)piperidin-1-yl]methanol | Structure | 45.81 | Antifibrotic |
| [6-Chloro-2-methylpyrimidin-4-yl]methanol | Structure | N/A | Less complex |
These comparisons highlight the unique properties of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol, particularly its combination of pyrimidine and pyrrolidine rings which enhances its biological interactions .
Case Studies
Recent studies have explored the effects of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol on various cellular models:
- Hepatic Stellate Cells (HSC-T6) : In vitro assays demonstrated that this compound significantly inhibited collagen expression, suggesting potential applications in anti-fibrotic therapies.
- Cancer Cell Lines : Assays conducted on A431 vulvar epidermal carcinoma cells indicated that derivatives containing similar structures inhibited cell migration and invasion effectively .
Q & A
What are the common synthetic routes for [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol, and how are intermediates characterized?
Basic Research Question
The synthesis typically involves coupling a substituted pyrimidine with a functionalized pyrrolidine ring. A key intermediate is the chloropyrimidine derivative, which undergoes nucleophilic substitution with a pyrrolidinemethanol precursor. For example, analogous compounds like (6-chloropyrimidin-4-yl)methanol are synthesized via halogenation of pyrimidine derivatives followed by hydroxymethylation . Characterization of intermediates often employs NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity and purity. For instance, the chlorinated pyrimidine intermediate can be verified by distinctive Cl-substitution patterns in the aromatic region of the NMR spectrum .
What analytical methods are critical for confirming the stereochemistry of the pyrrolidine ring in this compound?
Basic Research Question
Stereochemical assignment requires X-ray crystallography or chiral HPLC paired with circular dichroism (CD) . For example, [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride was resolved using chiral stationary phases, with crystallography confirming absolute configuration . Polarimetry and NOESY NMR can also differentiate enantiomers by analyzing spatial interactions between substituents .
How does the substitution pattern on the pyrimidine ring influence biological activity, and what assays validate this?
Advanced Research Question
The 6-chloro and 2-methyl groups on the pyrimidine ring enhance electrophilicity, facilitating interactions with biological targets like kinases or enzymes. Structure-activity relationship (SAR) studies on similar compounds (e.g., 6-chloro-4-methoxypyridin-3-yl derivatives) show that electron-withdrawing substituents increase binding affinity to target proteins . Enzyme inhibition assays (e.g., IC₅₀ measurements) and docking simulations are used to validate activity. Contradictions in reported data may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity levels in test compounds .
What strategies mitigate enantiomeric impurities during pyrrolidine ring synthesis?
Advanced Research Question
Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation ) can enforce stereocontrol. For instance, [(3S,4R)-4-phenylpyrrolidin-3-yl]methanol derivatives were synthesized using enantioselective hydrogenation with Rh catalysts . Post-synthesis, diastereomeric salt crystallization (e.g., with tartaric acid) or kinetic resolution via lipase-mediated hydrolysis can purify enantiomers . Purity is confirmed by chiral GC/MS or comparing optical rotation values to literature standards .
How should researchers address discrepancies in reported biological activity data?
Advanced Research Question
Discrepancies may stem from:
- Assay variability : Standardize conditions (e.g., pH, temperature) and use internal controls (e.g., reference inhibitors).
- Compound stability : Test degradation under storage (e.g., HPLC monitoring for byproducts) .
- Enantiomeric purity : Re-evaluate activity using enantiomerically pure samples, as racemic mixtures can obscure results .
- Off-target effects : Employ proteome-wide profiling (e.g., kinome screens) to identify confounding interactions .
What are the optimal storage conditions to maintain compound stability?
Basic Research Question
Store under inert atmosphere (argon) at 2–8°C in airtight, light-resistant containers. Hydroxymethyl groups are prone to oxidation; thus, adding stabilizers like BHT (butylated hydroxytoluene) or using anhydrous solvents (e.g., DMSO) is recommended . Regular stability testing via HPLC ensures integrity over time.
How does the hydroxymethyl group on the pyrrolidine ring impact pharmacokinetic properties?
Advanced Research Question
The hydroxymethyl group enhances solubility (critical for bioavailability) and enables prodrug strategies (e.g., esterification for sustained release). Comparative studies on analogs (e.g., fluorophenyl-pyrrolidinemethanol derivatives) show that polar substituents reduce logP values, improving aqueous solubility but potentially limiting blood-brain barrier penetration . Metabolic stability assays (e.g., liver microsome testing) assess susceptibility to glucuronidation or oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
